N,2-bis(4-aminophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N,2-BIS(4-AMINOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes two aminophenyl groups and an isoindolinecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-BIS(4-AMINOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE typically involves the reaction of 4-aminophenyl derivatives with isoindolinecarboxamide precursors. Common synthetic routes include:
N-Alkylation of Primary Amines: This method involves the alkylation of primary amines with isoindolinecarboxamide derivatives in the presence of catalysts such as LiAlH4 or NaBH4.
Reduction of Nitriles and Amides: This approach uses reducing agents like sodium borohydride (NaBH4) to convert nitriles and amides into the desired compound.
Industrial Production Methods
Industrial production of N,2-BIS(4-AMINOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of environmentally friendly oxidants such as dioxygen or hydrogen peroxide is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,2-BIS(4-AMINOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur with reagents like phenylselenenyl bromide, resulting in the formation of selenides.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Iron-based catalysts for hydroxylation and epoxidation reactions.
Major Products
The major products formed from these reactions include oxamides, secondary amines, and selenides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,2-BIS(4-AMINOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which N,2-BIS(4-AMINOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical outcomes . Pathways involved include oxidative stress response and inhibition of microbial growth .
Comparison with Similar Compounds
N,2-BIS(4-AMINOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE can be compared with other similar compounds such as:
N,N’-BIS(2-HYDROXYBENZYLIDENE)-4-AMINOPHENYL DISULFIDE: Known for its antioxidative and antimicrobial properties.
N,N’-BIS(2-AMINOPHENYL)-1,3-PROPANEDIAMINE: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of N,2-BIS(4-AMINOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C21H16N4O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N,2-bis(4-aminophenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C21H16N4O3/c22-13-2-6-15(7-3-13)24-19(26)12-1-10-17-18(11-12)21(28)25(20(17)27)16-8-4-14(23)5-9-16/h1-11H,22-23H2,(H,24,26) |
InChI Key |
JNLCKYWWDWKKES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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